molecular formula C20H23NO2 B1591801 1-Propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)- CAS No. 94576-68-8

1-Propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)-

Cat. No. B1591801
CAS RN: 94576-68-8
M. Wt: 309.4 g/mol
InChI Key: FSFHRBPNIADRGI-UHFFFAOYSA-N
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Description

1-Propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)-, commonly referred to as 4-morpholinylpropanone, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of properties, including biochemical and physiological effects, that make it an attractive option for laboratory experiments.

Scientific Research Applications

Photophysics and Photochemistry Insights

The study of 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone (closely related to the compound of interest) in photochemistry and photophysics has revealed significant insights. Through absorption spectroscopy, phosphorescence, and time-resolved absorption spectroscopy, researchers have developed a four-level kinetic scheme explaining observed excited state processes, highlighting a strong solvent effect on excited state lifetimes. These findings are pivotal in understanding the excited state properties of similar compounds, facilitated by molecular modeling calculations (Morlet‐Savary et al., 2008).

Synthetic Advances

The synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine showcases the versatility and reactivity of morpholino phenyl ketones in producing potentially biologically active molecules. This synthetic route emphasizes the operational ease, short reaction time, and high yield, indicating the compound's adaptability in various chemical transformations (Tan Bin, 2011).

Enamine Chemistry and Stereochemistry

Research into the stereochemistry of reactions between αβ-unsaturated acid chlorides and enamines derived from 2-methylcyclohexanone, including morpholine enamines, has revealed selective and stereochemically significant transformations. These findings contribute to a deeper understanding of enamine reactivity, offering pathways to stereocontrolled synthetic processes (Hickmott et al., 1974).

Antidepressant Activity Evaluation

The synthesis and evaluation of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride for antidepressant activities highlight the therapeutic potential of morpholine derivatives. Through a divergent synthetic method, this compound was tested in a mice forced swimming test, demonstrating its worth for further investigation in antidepressant activity (Tao Yuan, 2012).

Ionic Liquids for Selective Transport

Studies utilizing room-temperature ionic liquids (RTILs) in supported liquid membranes for the selective transport of organic molecules, including morpholine, demonstrate the potential of morpholine derivatives in separation technologies. This research shows the importance of selecting the right RTIL/membrane combination for achieving high selectivity in the transport of specific solutes (Branco et al., 2002).

properties

IUPAC Name

2-methyl-2-morpholin-4-yl-1-(4-phenylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-20(2,21-12-14-23-15-13-21)19(22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFHRBPNIADRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888742
Record name 1-Propanone, 1-[1,1'-biphenyl]-4-yl-2-methyl-2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)-

CAS RN

94576-68-8
Record name 1-[1,1′-Biphenyl]-4-yl-2-methyl-2-(4-morpholinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94576-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094576688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 1-[1,1'-biphenyl]-4-yl-2-methyl-2-(4-morpholinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanone, 1-[1,1'-biphenyl]-4-yl-2-methyl-2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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